(2E)-3-(2,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(2,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features a 2,4-dimethoxyphenyl group and a 5-methylfuran-2-yl group connected by a propenone bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is used as a precursor for the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is studied for its potential use in developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential as an anticancer agent. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the synthesis of dyes and pigments. Its unique structural features make it valuable in the production of materials with specific optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. The compound also interacts with cellular pathways involved in oxidative stress, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one
- (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-furyl)prop-2-en-1-one
- (2E)-3-(4-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-3-(2,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one stands out due to its dual aromatic ring system with methoxy and methylfuran substituents. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-4-9-15(20-11)14(17)8-6-12-5-7-13(18-2)10-16(12)19-3/h4-10H,1-3H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBJJIKRXWYVEX-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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